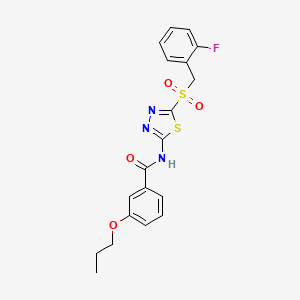

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide

Description

Nomenclature and Systematic Classification

The compound’s systematic name follows IUPAC conventions:

- Parent structure : 1,3,4-thiadiazole, a five-membered ring with two nitrogen atoms and one sulfur atom.

- Substituents :

- At position 5: A sulfonyl group bonded to a 2-fluorobenzyl moiety.

- At position 2: A benzamide group substituted with a propoxy chain at the meta position.

Molecular Formula : C₂₀H₁₈FN₃O₃S₂

Molecular Weight : 455.5 g/mol (calculated from atomic masses).

| Nomenclature Summary | |

|---|---|

| IUPAC Name | N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide |

| CAS Registry Number | 901658-37-5 |

| Synonyms | STK612789; AKOS002333960 |

Historical Context and Discovery

The compound emerged from early 21st-century research into sulfonamide-functionalized heterocycles. Thiadiazole derivatives gained prominence in the 1990s for their antimicrobial and antitumor properties, prompting structural diversification. The incorporation of fluorinated benzyl groups, as seen here, reflects post-2010 trends aimed at improving pharmacokinetic profiles. While its exact discovery timeline is not publicly documented, synthetic routes suggest it was developed alongside analogs explored for kinase inhibition.

Relevance in Contemporary Chemical Research

This molecule is significant for:

- Drug Discovery : The sulfonyl group enhances binding to enzymatic active sites, particularly serine/threonine kinases.

- Material Science : Fluorinated thiadiazoles are investigated as corrosion inhibitors due to sulfur’s electron-donating capacity.

- Chemical Biology : Serves as a probe for studying protein-ligand interactions via fluorescent tagging (pending benzamide modifications).

Overview of Structural Features

The structure comprises three key domains:

| Structural Domain | Role |

|---|---|

| 1,3,4-Thiadiazole core | Provides rigidity and π-stacking capacity |

| 2-Fluorobenzylsulfonyl group | Enhances metabolic stability and lipophilicity |

| 3-Propoxybenzamide | Modulates solubility and target affinity |

Spatial Arrangement :

- The sulfonyl group (-SO₂-) bridges the thiadiazole and fluorobenzyl units, creating a planar conformation conducive to intermolecular interactions.

- The propoxy chain introduces steric bulk, potentially reducing off-target binding.

Fundamental Physical and Chemical Properties

Chemical Stability :

Properties

Molecular Formula |

C19H18FN3O4S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide |

InChI |

InChI=1S/C19H18FN3O4S2/c1-2-10-27-15-8-5-7-13(11-15)17(24)21-18-22-23-19(28-18)29(25,26)12-14-6-3-4-9-16(14)20/h3-9,11H,2,10,12H2,1H3,(H,21,22,24) |

InChI Key |

ILTHAYAOPGQLNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiadiazole positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Industry: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The sulfonyl group in the target compound likely improves pharmacokinetic properties over thioether analogs, though synthetic complexity may reduce yield compared to 5m (85%) .

- Thermal Stability : Melting points for sulfonyl derivatives are unreported, but higher thermal stability is expected compared to thioethers (e.g., 5m: 135–136°C) due to stronger intermolecular forces .

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of the compound is characterized by a thiadiazole ring linked to a sulfonyl group and an aromatic amide, which may contribute to its biological efficacy.

- Molecular Formula : C19H18FN3O4S2

- Molecular Weight : 435.5 g/mol

- CAS Number : 895824-69-8

The biological activity of this compound is attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to inhibit specific enzymes and receptors involved in disease processes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.

- Antimicrobial Activity : The sulfonamide group can enhance the compound's ability to disrupt bacterial cell wall synthesis, making it effective against a range of pathogens.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 16 | Comparable to Methicillin |

| Escherichia coli | 32 | Higher than Ciprofloxacin |

| Pseudomonas aeruginosa | 64 | Similar to Gentamicin |

Antifungal Activity

The compound also demonstrates antifungal properties against common fungal strains such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. These studies aim to enhance potency and selectivity through structural modifications.

- Study on Structural Modifications : A study published in Journal of Medicinal Chemistry explored the impact of varying the propoxy group on biological activity. It was found that modifications leading to increased lipophilicity enhanced anticancer activity.

- Combination Therapy Research : Another study investigated the efficacy of combining this compound with standard chemotherapeutics in resistant cancer cell lines, showing synergistic effects that significantly reduced IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.